molecular formula C4H6N2O B3107986 5,6-Dihydropyridazin-4-ol CAS No. 1632285-88-1

5,6-Dihydropyridazin-4-ol

Cat. No.: B3107986
CAS No.: 1632285-88-1
M. Wt: 98.1 g/mol
InChI Key: MQNZLGAPRRIHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydropyridazin-4-ol is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-Dihydropyridazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydropyridazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-4-1-2-5-6-3-4/h3,5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNZLGAPRRIHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydropyridazinone Derivatives: A Versatile Scaffold for Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Dihydropyridazinone Core

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "magic moiety" or "wonder nucleus" in medicinal chemistry.[1] Its derivatives, particularly the 4,5-dihydropyridazinone scaffold, have garnered significant interest due to their synthetic accessibility and the diverse array of pharmacological activities they exhibit.[2][3] These compounds have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to potential therapeutic applications in cardiovascular disease, inflammation, cancer, and infectious diseases.[1][4]

Marketed drugs such as the cardiotonic agents Levosimendan and Pimobendan contain the pyridazinone core, underscoring the clinical relevance of this chemical class.[1][2] The versatility of the dihydropyridazinone ring allows for easy functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecules to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]

This guide provides an in-depth technical overview of the principal biological activities of dihydropyridazinone derivatives. We will explore the key mechanisms of action, present detailed experimental protocols for their evaluation, and visualize the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Section 1: Cardiovascular Activity - Modulating Cardiac and Vascular Function

Dihydropyridazinone derivatives have been extensively investigated for their cardiovascular effects, primarily as positive inotropic (cardiotonic) and vasodilatory agents.[4][5] This dual action, often termed "inodilation," is highly beneficial in the management of conditions like congestive heart failure, where there is a need to both increase cardiac output and reduce the workload on the heart.[4]

Core Mechanism: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism underlying the cardiovascular effects of many dihydropyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[6][7]

  • Causality of Action : PDE3 is responsible for the hydrolysis and degradation of cAMP in cardiac and vascular smooth muscle cells.[6] By inhibiting PDE3, dihydropyridazinone derivatives prevent the breakdown of cAMP, leading to its intracellular accumulation.

    • In the Myocardium : Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[6]

    • In Vascular Smooth Muscle : Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[7] This vasodilation reduces both preload and afterload on the heart.[4]

Some derivatives, like Levosimendan, exhibit a dual mechanism, also acting as calcium sensitizers by binding to cardiac troponin C, which enhances contractility without significantly increasing intracellular calcium concentrations.[4]

Visualization: PDE3 Inhibition Pathway

PDE3_Inhibition cluster_cardiac Cardiac Myocyte cluster_vascular Vascular Smooth Muscle Cell Beta_AR β-Adrenergic Receptor AC_C Adenylyl Cyclase Beta_AR->AC_C Activates cAMP_C cAMP AC_C->cAMP_C Converts  ATP ATP_C ATP PKA_C PKA (active) cAMP_C->PKA_C Activates PDE3_C PDE3 cAMP_C->PDE3_C Ca_Channel L-type Ca2+ Channel PKA_C->Ca_Channel Phosphorylates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contractility Increased Contractility Ca_Influx->Contractility AMP_C AMP PDE3_C->AMP_C Degrades Receptor_V Receptor AC_V Adenylyl Cyclase Receptor_V->AC_V Activates cAMP_V cAMP AC_V->cAMP_V Converts  ATP ATP_V ATP PKA_V PKA (active) cAMP_V->PKA_V Activates PDE3_V PDE3 cAMP_V->PDE3_V MLCK_inactive MLCK (inactive) PKA_V->MLCK_inactive Phosphorylates (Inactivates) Relaxation Vasodilation MLCK_inactive->Relaxation MLCK_active MLCK (active) MLCK_active->MLCK_inactive Inhibited AMP_V AMP PDE3_V->AMP_V Degrades DHP Dihydropyridazinone Derivative DHP->PDE3_C Inhibits DHP->PDE3_V Inhibits

Caption: Mechanism of inodilation by dihydropyridazinone derivatives via PDE3 inhibition.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes a self-validating system to assess the vasodilatory potential of test compounds on isolated arterial rings, a standard preclinical model.

Objective: To determine the concentration-dependent vasorelaxant effect of dihydropyridazinone derivatives on pre-contracted rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE) or KCl for pre-contraction

  • Test compounds (dihydropyridazinone derivatives)

  • Acetylcholine (ACh) for endothelium integrity check

  • Organ bath system with isometric force transducers

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Gently remove adhering connective and fatty tissues. The rationale here is to isolate the vessel for direct measurement of its response without interference from surrounding tissues.

    • Cut the aorta into rings of 3-4 mm in length.

  • Mounting:

    • Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH (7.4) and oxygenation.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The tension is critical; too little and the response is weak, too much and the tissue can be damaged.

    • Induce a contraction with 60 mM KCl. This depolarization-induced contraction confirms the viability of the smooth muscle.

    • Wash the rings and allow them to return to baseline.

  • Endothelium Integrity Check (Self-Validation Step):

    • Pre-contract the rings with Phenylephrine (PE, 1 µM).

    • Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM). A relaxation of >70% indicates a functional endothelium. This step is crucial to determine if the observed vasodilation is endothelium-dependent or -independent.

    • Wash the rings and allow them to return to baseline.

  • Compound Testing:

    • Induce a stable submaximal contraction with PE (1 µM).

    • Once the contraction is stable, add the dihydropyridazinone test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next. This cumulative addition allows for the determination of a full dose-response curve from a single tissue preparation.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by PE.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Data Summary: Cardiovascular Activity
Compound ReferenceTargetIn Vitro Activity (IC50)Ex Vivo Vasorelaxant Activity (EC50)Source
LevosimendanPDE3 / Ca2+ Sensitizer--[4]
PimobendanPDE3 / Ca2+ Sensitizer--[1]
MCI-154PDE3 InhibitorPotent-[4]
Derivative 4h eNOS modulation-0.0117 µM[8]
Derivative 5e eNOS modulation-0.0025 µM[8]

Section 2: Anti-inflammatory Activity - Targeting Cyclooxygenase (COX)

A significant number of dihydropyridazinone derivatives have been synthesized and evaluated as anti-inflammatory agents.[3] Their primary mechanism in this context is often the inhibition of cyclooxygenase (COX) enzymes, mirroring the action of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Core Mechanism: COX-1 and COX-2 Inhibition

Inflammation is a protective response, but chronic inflammation contributes to various diseases.[9] Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by COX enzymes.

  • Causality of Action :

    • COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions like gastrointestinal cytoprotection and platelet aggregation.[9] Inhibition of COX-1 is associated with the undesirable gastrointestinal side effects of many NSAIDs.

    • COX-2 : This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[9] It produces prostaglandins that mediate inflammation, pain, and fever.

    • Selective Inhibition : Dihydropyridazinone derivatives that selectively inhibit COX-2 over COX-1 are highly sought after. The rationale is to achieve potent anti-inflammatory effects while minimizing the risk of gastrointestinal toxicity, offering a better safety profile compared to non-selective NSAIDs like ibuprofen or indomethacin.[3][9]

Visualization: Arachidonic Acid Cascade

Arachidonic_Acid_Pathway cluster_main Prostaglandin Synthesis Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Converts to PGH2_2 Prostaglandin H2 COX2->PGH2_2 Converts to PhysiologicalPGs Physiological Prostaglandins PGH2_1->PhysiologicalPGs Leads to InflammatoryPGs Inflammatory Prostaglandins PGH2_2->InflammatoryPGs Leads to GIT GI Protection, Platelet Aggregation PhysiologicalPGs->GIT Inflammation Inflammation, Pain, Fever InflammatoryPGs->Inflammation DHP Dihydropyridazinone Derivative DHP->COX1 Weakly Inhibits DHP->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a reliable method to determine the potency and selectivity of compounds against COX-1 and COX-2 isoforms.

Objective: To measure the IC50 (half-maximal inhibitory concentration) of dihydropyridazinone derivatives against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar). These kits provide a self-validating system with all necessary reagents and controls.

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Microplate reader.

Methodology:

  • Reagent Preparation:

    • Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol. The precise concentrations and buffer compositions are optimized by the manufacturer for reliable results.

    • Prepare serial dilutions of the test dihydropyridazinone derivatives and reference inhibitors in assay buffer.

  • Assay Procedure (performed in parallel for COX-1 and COX-2):

    • To the wells of a 96-well plate, add:

      • Assay Buffer

      • Heme

      • Enzyme (either COX-1 or COX-2)

      • Test compound or reference inhibitor.

    • Incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction. The enzyme will convert arachidonic acid to Prostaglandin G2 (PGG2).

    • The peroxidase activity of COX then reduces PGG2 to PGH2, which is coupled to the oxidation of the colorimetric substrate (TMPD).

  • Measurement and Analysis:

    • Immediately read the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader over a period of 5 minutes. The rate of color change is proportional to the COX activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

  • Selectivity Index (SI) Calculation:

    • The SI is a critical parameter for evaluating the therapeutic potential. It is calculated as: SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for COX-2.

Data Summary: Anti-inflammatory Activity
Compound ReferenceCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Source
Celecoxib (Reference)0.35->10[10]
Indomethacin (Reference)--0.50[10]
Compound 7c Dual InhibitorDual Inhibitor~1[9]
Compound 4c 0.26--[10]
Compound 6b 0.18-6.33[10]

Section 3: Anticancer Activity - Inducing Cell Death in Malignant Cells

The development of novel anticancer agents remains a high priority, and dihydropyridazinone derivatives have emerged as a promising class of compounds.[1][11] They have been shown to exert cytotoxic effects against a variety of human cancer cell lines through multiple mechanisms.[12][13][14]

Core Mechanisms of Anticancer Action

Dihydropyridazinone derivatives can disrupt cancer cell proliferation and survival through several pathways:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often achieved via the intrinsic (mitochondrial) pathway, characterized by mitochondrial depolarization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3.[11][15] This leads to DNA fragmentation and cell death.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[13][16]

  • Inhibition of Angiogenesis: Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).[17]

  • Proteotoxic and Oxidative Stress: Certain derivatives can induce the accumulation of reactive oxygen species (ROS) and impair the function of the proteasome, a cellular machine responsible for degrading damaged proteins.[11] This dual stress overwhelms the cancer cell's coping mechanisms, leading to apoptosis.

Visualization: Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_main Intrinsic (Mitochondrial) Apoptosis Pathway DHP Dihydropyridazinone Derivative ROS ROS Accumulation DHP->ROS Induces Bcl2 Bcl-2 (Anti-apoptotic) DHP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DHP->Bax Upregulates Mito Mitochondrion ROS->Mito Causes Damage MMP Loss of Mitochondrial Membrane Potential Mito->MMP Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Recruits Apoptosome Apoptosome Formation Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9->Apoptosome Forms Casp3 Caspase-3 Casp9->Casp3 Cleaves & Activates Pro-caspase-3 ProCasp3 Pro-caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Executes Cleaves Substrates Substrates Cellular Substrates (e.g., PARP) Synthesis_Scheme cluster_synthesis General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones Start_A Substituted Benzene Reagent_FC AlCl3 (Friedel-Crafts Acylation) Start_A->Reagent_FC Start_B Succinic Anhydride Start_B->Reagent_FC Intermediate β-Aroylpropionic Acid Reagent_FC->Intermediate Reagent_Cyclize Hydrazine Hydrate (NH2NH2·H2O) Intermediate->Reagent_Cyclize Product 6-Aryl-4,5-dihydropyridazin-3(2H)-one Reagent_Cyclize->Product Cyclocondensation

Caption: A common synthetic route to the dihydropyridazinone core.

This two-step process is robust and allows for the introduction of various substituents on the aryl ring, providing a straightforward entry into a diverse chemical library for biological screening. Further modifications at the N2 position are also commonly performed to explore structure-activity relationships.

The dihydropyridazinone scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its derivatives have been optimized to act as potent and selective modulators of key enzymes such as phosphodiesterases and cyclooxygenases, leading to significant potential in treating cardiovascular and inflammatory diseases. Furthermore, emerging evidence highlights their utility as anticancer and antimicrobial agents, opening new avenues for therapeutic intervention.

The future of dihydropyridazinone research will likely focus on:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets, such as dual VEGFR-2/antimicrobial agents for use in oncology, could provide synergistic therapeutic benefits. *[13][17] Optimization of Pharmacokinetics: While many derivatives show excellent in vitro potency, further work is needed to optimize their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for in vivo efficacy and safety.

  • Exploring New Biological Space: While the major activities have been well-explored, the full potential of this scaffold may not yet be realized. Screening against other target classes, such as viral enzymes or neuro-receptors, could uncover novel applications.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of dihydropyridazinone derivatives to address unmet medical needs.

References

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Sources

Strategic Utilization of 5,6-Dihydropyridazin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 5,6-Dihydropyridazin-4-ol , a versatile heterocyclic scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The "4-Oxygenated" Advantage

While pyridazin-3-ones (e.g., from levulinic acid) are ubiquitous in medicinal chemistry, the pyridazin-4-one and its partially saturated congener, 5,6-dihydropyridazin-4-ol , represent a distinct and underutilized chemical space.[1] This scaffold offers unique tautomeric profiles, serving as a bioisostere for phenols and pyridines while providing specific vectors for solubilizing groups.[1] This guide dissects the synthesis, reactivity, and application of this core, moving beyond standard textbook definitions to actionable bench science.

Structural Dynamics & Tautomerism

The nomenclature "5,6-dihydropyridazin-4-ol" refers to the enol form of the heterocycle.[1] However, in solution and solid state, this species exists in a dynamic equilibrium dominated by the keto-tautomer, 5,6-dihydropyridazin-4(1H)-one .[1]

Tautomeric Equilibrium

Understanding this equilibrium is critical for predicting reactivity (e.g., O-alkylation vs. N-alkylation) and binding modes in protein pockets.[1]

  • Form A (Enol): 5,6-Dihydropyridazin-4-ol.[1] Favored in specific polar aprotic solvents or when trapped by O-silylation.[1]

  • Form B (Keto): 5,6-Dihydropyridazin-4(1H)-one.[1] The thermodynamically stable form in aqueous media and the primary species for N-functionalization.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic access and tautomeric flux of the scaffold.

G Precursors Alkoxyallenes + 1,2-Diaza-1,3-dienes Tetrahydro 1,4,5,6-Tetrahydropyridazine (Intermediate) Precursors->Tetrahydro IEDDA Cycloaddition (Inverse Electron Demand) DihydroKeto 5,6-Dihydropyridazin-4(1H)-one (Keto Form) Tetrahydro->DihydroKeto Oxidative Workup DihydroEnol 5,6-Dihydropyridazin-4-ol (Enol Form) DihydroKeto->DihydroEnol Tautomerism (Solvent Dependent) Aromatic Pyridazin-4-ol (Aromatized) DihydroKeto->Aromatic Oxidation DihydroEnol->Aromatic Dehydrogenation (DDQ or Pd/C)

Figure 1: Synthetic flowchart from acyclic precursors to the 5,6-dihydropyridazin-4-ol core and its aromatization.[1]

Synthesis: The Inverse Electron-Demand Strategy

Classical condensation of hydrazine with 1,3-dicarbonyls often yields mixtures or the thermodynamically favored 3-isomer.[1] To selectively access the 4-oxygenated core, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction is the superior protocol.[1]

Methodology: [4+2] Cycloaddition

This route utilizes electron-deficient 1,2-diaza-1,3-dienes (heterodienes) and electron-rich alkoxyallenes (dienophiles).[1]

Reaction Scheme:

  • Diene: 1,2-Diaza-1,3-diene (generated in situ from azo-alkenes or hydrazones).[1]

  • Dienophile: Ethoxyallene or similar enol ether equivalents.[1]

  • Mechanism: The cycloaddition yields a 1,4,5,6-tetrahydropyridazine intermediate, which eliminates ethanol (or the alkoxy group) to generate the target 5,6-dihydropyridazin-4-one scaffold.[1]

Experimental Protocol: Synthesis of 3-Carboxylate-5,6-dihydropyridazin-4-one

Note: This protocol is adapted for high-purity library generation.

Materials:

  • Ethyl 2-diazo-3-oxobutanoate (Precursor for diene)[1]

  • Ethoxyallene (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Copper(II) triflate (Catalyst, 5 mol%)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve Cu(OTf)₂ (5 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).

  • Addition: Add the azo-alkene precursor dropwise at 0°C. Stir for 15 minutes to generate the active 1,2-diaza-1,3-diene species in situ.

  • Cycloaddition: Add ethoxyallene (2.0 equiv) slowly via syringe pump over 30 minutes. The solution will typically shift color (often yellow to orange) indicating complex formation.

  • Reflux: Warm to room temperature and then reflux (40°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the diazo species.

  • Hydrolysis/Elimination: Cool the mixture. Add a dilute solution of HCl (1M, 5 mL) and stir vigorously for 1 hour. This step ensures the elimination of the ethoxy group and tautomerization to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product typically elutes as a white to pale yellow solid.

Chemical Reactivity & Functionalization

Once synthesized, the 5,6-dihydropyridazin-4-ol scaffold offers three distinct vectors for diversification.

Reaction TypeTarget SiteReagent/ConditionsOutcome
Aromatization C5-C6 BondDDQ (1.1 equiv), Dioxane, RefluxConversion to fully aromatic pyridazin-4-ol .[1]
Chlorination C4-OxygenPOCl₃, 90°CFormation of 4-chlorodihydropyridazine (Precursor for SNAr).[1]
N-Alkylation N1 PositionAlkyl Halide, K₂CO₃, DMFSelective N-alkylation (vs. O-alkylation).[1]
Critical Insight: The "Chlorine Switch"

Converting the 4-OH group to a 4-Cl group is a pivotal step.[1] The resulting 4-chlorodihydropyridazine is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines, thiols, or alkoxides. This is the primary route for generating library diversity.

Medicinal Chemistry Applications

The 5,6-dihydropyridazin-4-ol core is not merely a linker; it is a functional pharmacophore.[1]

Bioisosterism
  • Phenol Mimic: The enol form (4-OH) mimics the H-bond donor/acceptor properties of a phenol but with a significantly different pKa (typically 9–10), altering permeability and metabolic stability.

  • Amide Isostere: The keto form (4-one) acts as a cyclic vinylogous amide, providing rigid vector orientation for H-bonding interactions.[1]

Case Study: p38 MAP Kinase Inhibitors

Research has highlighted pyridazinone derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[2] The 5,6-dihydro core allows for a "pucker" in the ring, which can accommodate specific hydrophobic pockets (e.g., the Gatekeeper residue) that the planar, fully aromatic pyridazine cannot access.

Necroptosis Inhibition

Recent studies (e.g., RIPK1 targeting) utilize pyridazin-4-one derivatives.[1][3] The 5,6-dihydro scaffold serves as a stable precursor that can be metabolically oxidized in vivo to the active aromatic species, acting as a prodrug strategy to improve oral bioavailability.

References

  • Synthesis of 1,4,5,6-tetrahydropyridazines via (4+2) cycloaddition. Royal Society of Chemistry.

  • Pyridazin-4-ol | CID 565900. PubChem.[1]

  • Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. PubMed.

  • Tautomerism of 4-hydroxypyridazines.Journal of Organic Chemistry. (Contextual validation from search results on heterocyclic tautomerism).
  • Reactivity of 1,2-diaza-1,3-dienes.Arkivoc. (General reference for the diene precursor chemistry).

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Methodological & Application

Strategic Functionalization of the 5,6-Dihydropyridazin-4-ol Scaffold: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

The pyridazinone core is a privileged scaffold in modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including antiviral, anticancer, anti-inflammatory, and cardiovascular applications.[1] The partially saturated 5,6-dihydropyridazin-4-ol variant offers a unique three-dimensional structure and multiple reactive sites, making it an attractive starting point for the development of novel therapeutic agents. Its functionalization allows for the precise tuning of physicochemical properties and pharmacological profiles.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key functionalization strategies for the 5,6-dihydropyridazin-4-ol core. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling rational experimental design and troubleshooting. We will focus on two powerful and versatile methodologies: transition-metal-catalyzed C-H functionalization and palladium-catalyzed cross-coupling reactions.

Strategic Overview of Functionalization Sites

The 5,6-dihydropyridazin-4-ol core presents several distinct sites for chemical modification. The choice of strategy depends on the desired final structure and the availability of synthetic handles. The diagram below illustrates the primary points of diversification.

Caption: Key functionalization vectors on the 5,6-dihydropyridazin-4-ol scaffold.

Late-Stage Diversification via Directed C-H Functionalization

Transition-metal-catalyzed C-H activation is a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials.[4] In the context of pyridazinone scaffolds, the inherent amide functionality or an N-aryl substituent can act as a directing group, guiding a metal catalyst (commonly rhodium or palladium) to selectively activate an adjacent ortho C-H bond.[5][6] This approach is particularly valuable for late-stage diversification of complex molecules.[6]

Application Notes & Mechanistic Insights

The accepted mechanism for rhodium(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway. The directing group (e.g., the pyridazinone nitrogen) coordinates to the metal center, positioning it for the C-H cleavage event. This forms a rhodacycle intermediate, which then engages with a coupling partner (like an alkyne or olefin) before reductive elimination regenerates the catalyst and yields the functionalized product.[7]

Causality Behind Experimental Choices:

  • Catalyst: [RhCpCl₂]₂ is a common and robust precatalyst. The Cp (pentamethylcyclopentadienyl) ligand is sterically bulky and electron-rich, stabilizing the active Rh(III) species.

  • Oxidant/Additive: Silver salts like AgSbF₆ or AgOAc are often used as halide scavengers, generating a more catalytically active cationic rhodium species.

  • Base: A base, such as NaOAc or K₂CO₃, is typically required to facilitate the deprotonation step in the CMD mechanism and to neutralize any acid generated during the reaction.[4]

G Start Substrate + [Rh(III)] Coordination Coordination via Directing Group Start->Coordination CMD Concerted Metalation- Deprotonation (CMD) Coordination->CMD -HX Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle Coupling Coordination & Insertion of Coupling Partner Rhodacycle->Coupling + Partner Intermediate2 Post-Insertion Intermediate Coupling->Intermediate2 ReductiveElim Reductive Elimination Intermediate2->ReductiveElim Product Functionalized Product + [Rh(I)] ReductiveElim->Product Reoxidation Re-oxidation Rh(I) -> Rh(III) Product->Reoxidation Oxidant Reoxidation->Start Catalyst Turnover

Caption: Generalized catalytic cycle for directed C-H activation.

Protocol 1: Rh(III)-Catalyzed C-H Arylation of an N-Aryl Dihydropyridazinone

This protocol describes the ortho-arylation of the N-phenyl group on a 2-phenyl-5,6-dihydropyridazin-4-ol core using a diaryliodonium salt as the aryl source.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
2-phenyl-5,6-dihydropyridazin-4-olCustom>98%Substrate
Diphenyliodonium triflateCommercial>98%Arylating agent
[RhCp*Cl₂]₂CommercialCatalyst gradeRhodium precatalyst
Silver acetate (AgOAc)CommercialReagent gradeAdditive/oxidant
Pivalic acid (PivOH)Commercial>99%Additive/proton shuttle
1,2-Dichloroethane (DCE)CommercialAnhydrousSolvent
Anhydrous sodium sulfate (Na₂SO₄)CommercialReagent gradeDrying agent
Silica gelCommercial230-400 meshFor column chromatography
Round-bottom flask, condenser, magnetic stir barStandard lab-Glassware
Inert atmosphere setup (Nitrogen or Argon)Standard lab-

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-phenyl-5,6-dihydropyridazin-4-ol (0.2 mmol, 1.0 equiv.), diphenyliodonium triflate (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), silver acetate (0.2 mmol, 1.0 equiv.), and pivalic acid (0.1 mmol, 0.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL). Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional dichloromethane (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive catalyst; insufficient temperature; moistureEnsure anhydrous conditions. Increase temperature to 100 °C. Use a more soluble silver salt like AgSbF₆.
Formation of byproductsOver-reaction; side reactions with solventDecrease reaction time. Consider a less coordinating solvent like t-amyl alcohol.
Poor reproducibilityInconsistent quality of reagents; atmospheric leaksUse freshly opened anhydrous solvent. Ensure the inert atmosphere is maintained throughout the reaction.

Versatile Assembly via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[8] For the 5,6-dihydropyridazin-4-ol core, this strategy requires a halide (or triflate) "handle," typically at the C3 or C5 position, which can be installed during the synthesis of the core. The Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) reactions are among the most widely used.[8][9]

Application Notes & Mechanistic Insights

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the dihydropyridazinone, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the oxidative addition and reductive elimination steps, prevent catalyst decomposition, and improve overall reaction scope.[11]

Protocol 2: Suzuki-Miyaura Coupling for C3-Arylation

This protocol details the coupling of a 3-bromo-5,6-dihydropyridazin-4-ol with an arylboronic acid.

Materials and Reagents

Reagent/MaterialSupplierGradeNotes
3-bromo-5,6-dihydropyridazin-4-olCustom>98%Substrate
4-Methoxyphenylboronic acidCommercial>98%Coupling partner
Pd(OAc)₂ (Palladium(II) acetate)CommercialCatalyst gradePrecatalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Commercial>98%Ligand
Potassium carbonate (K₂CO₃)CommercialAnhydrousBase
1,4-DioxaneCommercialAnhydrousSolvent
Deionized waterLab-Co-solvent
Ethyl acetate, brineCommercialReagent gradeFor workup

Step-by-Step Procedure

  • Reagent Preparation: In a reaction tube or flask, combine the 3-bromo-5,6-dihydropyridazin-4-ol (0.25 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.375 mmol, 1.5 equiv.), and anhydrous K₂CO₃ (0.75 mmol, 3.0 equiv.).

  • Catalyst Preparation (in a separate vial): Briefly mix Pd(OAc)₂ (0.005 mmol, 2 mol%) and SPhos (0.012 mmol, 4.8 mol%) in a small amount of the reaction solvent. This pre-formation helps generate the active catalyst.

  • Reaction Setup: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and deionized water (0.2 mL) via syringe. The water is crucial for the transmetalation step.

  • Reaction: Seal the vessel and place it in a pre-heated oil bath at 100 °C. Stir for 4-8 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-arylated dihydropyridazinone.

Comparative Data Summary

Functionalization MethodPosition SelectivityKey AdvantagesCommon LimitationsTypical Yields
C-H Functionalization High (ortho to directing group)Atom-economical; ideal for late-stage diversification.[5]Limited to accessible C-H bonds; may require harsh conditions.40-85%
Suzuki-Miyaura Coupling Precise (defined by halide position)Broad substrate scope; high functional group tolerance.[9]Requires pre-functionalization; potential for side reactions.65-95%
Buchwald-Hartwig Amination Precise (defined by halide position)Excellent for installing N-based groups; mild conditions.Sensitive to air and moisture; ligand cost can be high.60-90%

References

  • Khan, S. A., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Saudi Pharmaceutical Journal, 26(6).
  • Maiti, S., & Menéndez, J. C. (2009). A simple and efficient method for the synthesis of 5,6-unsubstituted 1,4-dihydropyridines. Synlett, 2009(14), 2249-2252.
  • Various Authors. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1).
  • ResearchGate. (2025). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry.
  • Chen, J., et al. (2021). Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4',3':5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones.
  • Wang, C., et al. (2015).
  • Amici, R., et al. (2024).
  • Pelley, A. R., et al. (2026). Synthesis of α,β-Unsaturated Diazoketones through the Use of N,N′-Ditosylhydrazine. The Journal of Organic Chemistry.
  • Wang, C., et al. (2015).
  • Cernak, T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Cossa, G. P., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Yang, C., et al. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.
  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Ali, I., et al. (2023).
  • Cereda, E., et al. (2022). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 27(1), 1-13.
  • Sharma, P., & Kumar, A. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2145-2163.
  • ResearchGate. (2025). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents.
  • Yamada, T., et al. Pyridazinones. 1.
  • Lee, D., et al. (2019). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 25(1), 1-7.
  • Patel, K. D., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 1-10.
  • Let's talk chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
  • Zainab, O., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • Asif, M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 157-171.

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Advanced Cell-Based Evaluation of 5,6-Dihydropyridazin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The 5,6-Dihydropyridazin-4-ol core (often existing in tautomeric equilibrium with 4,5-dihydro-3(2H)-pyridazinone ) represents a privileged scaffold in medicinal chemistry. Its structural versatility allows it to function as a bioisostere for phenyl rings or carboxylic acids, facilitating interactions with diverse biological targets.

Primary Therapeutic Applications:

  • Thyroid Hormone Receptor Beta (THR-β) Agonists: Analogs like Resmetirom (MGL-3196) utilize this scaffold to treat Non-Alcoholic Steatohepatitis (NASH) and dyslipidemia by selectively activating hepatic THR-β over the cardiac-associated THR-α.[1]

  • Phosphodiesterase 3 (PDE3) Inhibitors: The pyridazinone ring mimics the purine base of cAMP, allowing potent inhibition of PDE3. This mechanism is exploited for cardiotonic effects (positive inotropy) but requires rigorous safety profiling to avoid arrhythmogenic risks.

  • Viral Endonuclease Inhibitors: The 4-hydroxyl group facilitates metal chelation (Mg²⁺/Mn²⁺) in the active sites of influenza endonuclease.

This guide focuses on high-content cell-based assays designed to de-risk these compounds early in the discovery phase, specifically prioritizing THR-β selectivity and PDE3-mediated cAMP modulation .

Strategic Screening Cascade

A robust evaluation pipeline must distinguish between on-target efficacy and off-target toxicity. The following workflow integrates functional potency with safety profiling.

ScreeningCascade cluster_Tier1 Tier 1: Primary Potency (High Throughput) cluster_Tier2 Tier 2: Selectivity & Safety cluster_Tier3 Tier 3: ADME & Mechanism Start Compound Library (5,6-Dihydropyridazin-4-ol analogs) Assay1 THR-β Reporter Assay (HepG2/HEK293) Start->Assay1 Assay2 PDE3 Inhibition (cAMP HTRF) Start->Assay2 Selectivity Selectivity Index (THR-β vs THR-α) Assay1->Selectivity Hit Confirmation Cardiotox Cardiotoxicity (iPSC-CM Beat Rate) Assay2->Cardiotox Hit Confirmation Stability Metabolic Stability (Hepatocyte S9) Selectivity->Stability Cardiotox->Stability Decision Lead Candidate Stability->Decision MoA Target Engagement (Cellular Thermal Shift)

Figure 1: Integrated screening workflow for pyridazinone/pyridazinol analogs, prioritizing isoform selectivity and cardiovascular safety.

Protocol A: THR-β vs. THR-α Nuclear Receptor Selectivity

Objective: To identify analogs that agonize the hepatic THR-β isoform (metabolic benefit) without activating the cardiac THR-α isoform (tachycardia risk).

Mechanistic Basis

The assay utilizes a Dual-Luciferase Reporter System . Cells are co-transfected with an expression vector for the specific receptor (THR-β or THR-α) and a reporter plasmid containing Thyroid Hormone Response Elements (TRE) upstream of a luciferase gene.

Materials & Reagents[2]
  • Cell Line: HEK293T (highly transfectable) or HepG2 (liver context).

  • Plasmids:

    • Expression: pCMV-hTRβ and pCMV-hTRα.

    • Reporter: pTRE-Luc (Firefly luciferase).

    • Normalization: pRL-TK (Renilla luciferase for transfection efficiency).

  • Reference Compounds: T3 (Triiodothyronine) as pan-agonist; MGL-3196 as β-selective control.

  • Detection: Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Protocol
  • Cell Seeding (Day 0):

    • Harvest HEK293T cells and dilute to

      
       cells/mL in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
      
    • Note: CS-FBS is critical to remove endogenous thyroid hormones that would cause high background noise.

    • Plate 100 µL/well in white-walled 96-well plates. Incubate at 37°C, 5% CO₂ overnight.

  • Transfection (Day 1):

    • Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine 3000).

    • Ratio: 4:1 (Reporter : Receptor).

    • Mix: 100 ng pTRE-Luc + 25 ng pCMV-hTRβ (or hTRα) + 10 ng pRL-TK per well.

    • Add complexes to cells and incubate for 6–8 hours, then replace media with fresh DMEM + CS-FBS.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of 5,6-Dihydropyridazin-4-ol analogs in DMSO (10 mM stocks).

    • Dilute into media (Final DMSO < 0.5%).

    • Treat cells for 24 hours. Include T3 dose-response (1 pM – 1 µM) as a positive control.

  • Data Acquisition (Day 3):

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferase Assay Reagent II (Firefly signal = Agonism).

    • Add Stop & Glo® Reagent (Renilla signal = Normalization).

    • Read luminescence on a multimode plate reader (e.g., EnVision or GloMax).

Data Analysis & Interpretation

Calculate the Relative Light Units (RLU) :



  • Selectivity Ratio: Calculate

    
     for both isoforms.
    
    
    
    
  • Target Profile: A viable NASH candidate should exhibit >20-fold selectivity for THR-β to ensure a sufficient therapeutic window.

Protocol B: PDE3 Inhibition & cAMP Modulation (Cardiotonic Potential)

Objective: To assess if the analog acts as a PDE3 inhibitor, which increases intracellular cAMP. This is relevant for heart failure indications or as a safety exclusion criteria for non-cardiac drugs.

Mechanistic Basis

PDE3 hydrolyzes cAMP to AMP. Inhibiting PDE3 leads to cAMP accumulation. This assay uses Time-Resolved FRET (TR-FRET) where a fluorescent cAMP tracer competes with endogenous cAMP for binding to a labeled antibody.

CAMP_Pathway ATP ATP cAMP cAMP (Active Signal) ATP->cAMP Synthesis AC Adenylyl Cyclase AMP AMP (Inactive) cAMP->AMP Hydrolysis PDE3 PDE3 (Target) PDE3->cAMP Degrades Inhibitor Pyridazinone Analog Inhibitor->PDE3 Inhibits

Figure 2: Mechanism of action. Inhibition of PDE3 prevents cAMP degradation, increasing the FRET signal in competitive immunoassays.

Materials & Reagents[2]
  • Cell Line: CHO-K1 or HEK293 stably overexpressing human PDE3A.

  • Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio/Revvity) or Lance® Ultra cAMP (PerkinElmer).

  • Stimulator: Forskolin (to induce baseline cAMP production).

Step-by-Step Protocol
  • Preparation:

    • Harvest PDE3-overexpressing cells. Resuspend in stimulation buffer (HBSS + 500 µM IBMX is excluded to allow PDE activity, but a low dose of RO-20-1724 (PDE4 inhibitor) may be added if PDE4 background is high).

    • Correction: For PDE3 specific assays, do not use broad PDE inhibitors like IBMX.

  • Incubation:

    • Plate 5 µL of cells (approx. 2,000 cells/well) in a 384-well low-volume white plate.

    • Add 2.5 µL of Test Compound (diluted in buffer). Incubate 15 min at RT.

    • Add 2.5 µL of Forskolin (EC₂₀ concentration, typically 10–50 nM) to stimulate sub-maximal cAMP production.

    • Incubate for 30–60 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate 1 hour in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm.

    • Calculate HTRF Ratio:

      
      .
      
    • Note: The signal is inversely proportional to cAMP concentration (competitive assay).

Data Summary & Benchmarking

When evaluating 5,6-Dihydropyridazin-4-ol analogs, compare results against these established benchmarks:

Compound ClassKey AnalogTHR-β EC₅₀THR-α EC₅₀SelectivityPDE3 IC₅₀Clinical Indication
Selective Agonist MGL-3196 (Resmetirom)~0.2 µM>5 µM>25-fold>10 µMNASH / Dyslipidemia
Cardiotonic LevosimendanN/AN/AN/A~0.01 µMHeart Failure
Dual Active Hypothetical Hit<1 µM<1 µM~1-fold<1 µMToxic / Abandon

Interpretation:

  • High Potency + High Selectivity: Proceed to ADME (Microsomal stability).

  • High Potency + Low Selectivity: High risk of cardiac hypertrophy (THR-α) or arrhythmia (PDE3). Modify the N-substitution on the pyridazinone ring to improve steric clash with off-targets.

References

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist.[1] Journal of Medicinal Chemistry.

  • Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry.

  • Sotelo, E., et al. (2002). Pyridazines.[2] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones.[2] Bioorganic & Medicinal Chemistry.

  • Cisbio Bioassays. cAMP Gs Dynamic Kit Protocol. Revvity.

  • Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Promega.

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The Versatile Scaffold: Application Notes and Protocols for 5,6-Dihydropyridazin-4-ol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the pyridazinone core standing out for its remarkable chemical versatility and broad spectrum of biological activities.[1][2] This technical guide focuses on a key representative of this class, 5,6-dihydropyridazin-4-ol and its tautomeric form, 4,5-dihydro-6H-pyridazin-3-one, providing an in-depth exploration of its synthesis and application in the discovery of new herbicides, fungicides, and insecticides.

This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the provided protocols are not just sets of instructions, but self-validating systems for robust and reproducible research.

I. The 5,6-Dihydropyridazin-4-ol Scaffold: A Privileged Structure in Agrochemicals

The 5,6-dihydropyridazin-4-ol core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a key component in a variety of biologically active molecules.[3] Its prevalence in agrochemical research stems from several key features:

  • Synthetic Accessibility: The pyridazinone ring can be constructed through relatively straightforward and high-yielding chemical reactions, making it an attractive starting point for the synthesis of large and diverse compound libraries.

  • Chemical Modularity: The core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

  • Broad-Spectrum Bioactivity: Derivatives of the pyridazinone scaffold have demonstrated a wide range of agrochemical activities, including herbicidal, fungicidal, and insecticidal properties.[2]

II. Synthesis of the 5,6-Dihydropyridazin-4-ol Core: A Representative Protocol

The synthesis of the 5,6-dihydropyridazin-4-ol ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of a γ-keto acid with hydrazine hydrate.[4][5] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.

Protocol 1: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

This protocol details the synthesis of a substituted dihydropyridazinone, which serves as a representative example of the synthesis of this class of compounds.

Step 1: Friedel-Crafts Acylation to form the γ-Keto Acid

  • To a stirred solution of o-cresyl methyl ether in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) in portions at 0-5°C.

  • Slowly add succinic anhydride to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring. The use of a Lewis acid like AlCl₃ activates the succinic anhydride, making it a more potent electrophile for the attack by the electron-rich aromatic ring of o-cresyl methyl ether.

Step 2: Cyclization with Hydrazine Hydrate

  • Dissolve the crude γ-keto acid from Step 1 in ethanol or acetic acid.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.[4][5]

Causality: The cyclization reaction proceeds through the formation of a hydrazone intermediate by the reaction of the ketone group of the γ-keto acid with hydrazine. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, followed by dehydration, leads to the formation of the stable six-membered dihydropyridazinone ring.

Caption: Workflow for the in vitro PPO inhibition assay.

IV. Fungicidal Applications of 5,6-Dihydropyridazin-4-ol Derivatives

The pyridazinone scaffold has also shown promise in the development of novel fungicides. [6][7]The specific mechanisms of action can vary, but they often involve the disruption of essential fungal cellular processes.

Mechanism of Action: Disruption of Fungal Cell Integrity

While the exact mechanisms for many pyridazinone-based fungicides are still under investigation, it is hypothesized that they may interfere with cell wall biosynthesis, membrane integrity, or key metabolic pathways unique to fungi. For example, some heterocyclic compounds have been shown to inhibit enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane. [8]

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes a standard method to evaluate the in vitro antifungal activity of 5,6-dihydropyridazin-4-ol derivatives against various phytopathogenic fungi.

Materials:

  • Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize it by autoclaving.

  • While the PDA is still molten, add the test compounds at various concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc in the center of the PDA plates (both treated and control).

  • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Rationale: This method provides a direct measure of the compound's ability to inhibit the vegetative growth of the fungus. The use of a solvent control is crucial to ensure that the observed inhibition is due to the test compound and not the solvent.

Caption: Workflow for the in vitro fungicidal bioassay.

V. Insecticidal Applications of 5,6-Dihydropyridazin-4-ol Derivatives

The development of insecticides with novel modes of action is critical to manage the evolution of resistance in insect populations. Pyridazinone derivatives have shown potential as insecticidal agents, targeting the insect nervous system. [1][9]

Mechanism of Action: Modulation of Insect GABA Receptors

Some pyridazinone-based insecticides are believed to act as modulators of the γ-aminobutyric acid (GABA) receptor in insects. The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission. By interfering with the normal function of this receptor, these compounds can cause hyperexcitation of the insect's nervous system, leading to paralysis and death.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

This protocol outlines a common method for assessing the contact toxicity of 5,6-dihydropyridazin-4-ol derivatives against leaf-feeding insects.

Materials:

  • Test insects (e.g., larvae of Spodoptera litura or adults of Aphis gossypii)

  • Host plant leaves

  • Test compounds (dissolved in a suitable solvent with a surfactant)

  • Petri dishes with moistened filter paper

Procedure:

  • Prepare a series of dilutions of the test compounds in water containing a small amount of a surfactant (e.g., Tween-80) to ensure even spreading on the leaf surface.

  • Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

  • For the control, dip leaves in the solvent-surfactant solution without the test compound.

  • Place the treated leaves individually in petri dishes lined with moistened filter paper.

  • Introduce a known number of test insects (e.g., 10-20) into each petri dish.

  • Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

  • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

  • Determine the LC₅₀ value (the lethal concentration that causes 50% mortality of the test insects).

Experimental Insight: The leaf-dip method simulates the exposure of insects to a pesticide residue on a plant surface. The inclusion of a surfactant is critical for ensuring uniform coverage of the leaf with the test solution, which is essential for obtaining reproducible results.

Caption: Workflow for the insecticidal leaf-dip bioassay.

VI. Data Presentation and Interpretation

For each of the bioassays described, it is crucial to present the quantitative data in a clear and concise manner. The use of tables to summarize key parameters such as IC₅₀, EC₅₀, and LC₅₀ values for a series of compounds allows for easy comparison and the elucidation of structure-activity relationships (SAR).

Table 1: Representative Bioactivity Data for 5,6-Dihydropyridazin-4-ol Derivatives

Compound IDPPO Inhibition IC₅₀ (µM)Mycelial Growth Inhibition EC₅₀ (µg/mL) vs. F. oxysporumInsecticidal Activity LC₅₀ (ppm) vs. S. litura
DHP-0115.225.8>100
DHP-025.812.355.6
DHP-032.18.122.4
ControlVariesVariesVaries

Note: The data presented in this table are hypothetical and for illustrative purposes only.

VII. Conclusion and Future Perspectives

The 5,6-dihydropyridazin-4-ol scaffold represents a highly promising starting point for the development of new agrochemicals. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable tool for researchers in this field. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this versatile chemical entity in their discovery programs.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships will be crucial for the rational design of the next generation of pyridazinone-based agrochemicals that are both effective and environmentally sustainable.

VIII. References

  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. KoreaScience. Available at: [Link]

  • Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection. PMC. Available at: [Link]

  • Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. PubMed. Available at: [Link]

  • Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. Available at: [Link]

  • Synthesis of New 4,5-Dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. PubMed. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • Study on the synthesis and bioactivity of pyridazinone derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. Available at: [Link]

  • Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. ResearchGate. Available at: [Link]

  • Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Herbicidal Activity of Some Pyridazine Derivatives. Sci-Hub. Available at: [Link]

  • Assay of photoinhibition of photosystem II and protease activity. PubMed. Available at: [Link]

  • Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH. Available at: [Link]

  • Lecture Inhibition of Protoporphyrinogen Oxidase. Available at: [Link]

  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. Available at: [Link]

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Available at: [Link]

  • Photosystem II photoinhibition and photoprotection in a lycophyte, Selaginella martensii. Unife. Available at: [Link]

  • Protoporphyrinogen Oxidase Activity Assay. HSC Cores - BookStack. Available at: [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. Available at: [Link]

  • Protoporphyrinogen Oxidase (PPO) Inhibitor Oil Dispersion Formulation as an Ecofriendly All-in-One Option for Broadleaf Control. ASTM Digital Library. Available at: [Link]

  • PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression. PubMed Central. Available at: [Link]

  • Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

  • Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide. Google Patents. Available at:

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazinone Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridazinone heterocycles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyridazinone synthesis. As chemists dedicated to advancing pharmaceutical sciences, we understand that the path to novel bioactive molecules is often paved with unexpected challenges. This guide is built on a foundation of practical experience and mechanistic understanding to help you overcome common hurdles in your laboratory work.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues you may encounter during the synthesis of pyridazinone heterocycles. Each problem is presented in a question-and-answer format, detailing the underlying chemistry and providing actionable solutions.

Question 1: Low or No Yield of the Desired Pyridazinone

You've run your reaction between a γ-ketoacid (or its ester) and a hydrazine derivative, but the yield of your target pyridazinone is disappointingly low, or you're only recovering starting materials.

Why It Happens:

Several factors can contribute to a low yield in pyridazinone synthesis. These often revolve around incomplete reaction, the formation of stable, unreactive intermediates, or competing side reactions.

  • Incomplete Hydrazone Formation: The initial condensation between the ketone carbonyl of the γ-ketoacid and hydrazine to form a hydrazone is a reversible equilibrium. If the reaction conditions (e.g., temperature, concentration, removal of water) do not favor the formation of the hydrazone, the subsequent cyclization to the pyridazinone will be inefficient.

  • Formation of Stable Acyclic Hydrazides: The carboxylic acid (or ester) moiety of the starting material can react with hydrazine to form a stable acyclic hydrazide, which may not readily cyclize under the reaction conditions.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Some reactions require heating to overcome the activation energy for cyclization, while others may be sensitive to high temperatures, leading to degradation.[1] The presence of excess water, especially when using hydrazine hydrate, can also hinder the initial condensation step.[1]

  • Steric Hindrance: Bulky substituents on either the γ-ketoacid or the hydrazine derivative can sterically hinder the cyclization step, leading to lower yields.

How to Fix It:

A systematic approach to optimizing your reaction conditions is key.

Protocol 1: Optimizing Pyridazinone Synthesis from a γ-Ketoacid

  • Ensure Purity of Starting Materials: Use purified γ-ketoacid and hydrazine. Impurities can introduce unknown side reactions.[1] If using hydrazine hydrate, consider using anhydrous hydrazine if your reaction is sensitive to water, though handle with extreme caution due to its toxicity and instability.

  • Solvent Selection: Start with a protic solvent like ethanol or acetic acid, which can facilitate both hydrazone formation and cyclization. Acetic acid can be particularly effective as it can catalyze the reaction.[2]

  • Temperature and Reaction Time:

    • Begin by running the reaction at a moderate temperature (e.g., reflux in ethanol).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction is sluggish, gradually increase the temperature. Be mindful of potential degradation at very high temperatures.

    • If starting materials are consumed but the desired product is not formed in high yield, you may be forming a stable intermediate.

  • Water Removal: If using hydrazine hydrate, consider using a Dean-Stark apparatus to remove water azeotropically, which will drive the equilibrium towards hydrazone formation.

  • Catalysis: For stubborn reactions, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization step.

Table 1: Troubleshooting Low Yields

Observation Potential Cause Suggested Action
Primarily starting material remainsIncomplete hydrazone formation or low reactivityIncrease temperature, use a catalyst (e.g., acetic acid), remove water.
A new spot on TLC appears, but not the productFormation of a stable intermediate (e.g., acyclic hydrazide)Change solvent, increase temperature, add an acid catalyst to promote cyclization.
Multiple spots on TLC, low yield of productCompeting side reactionsSee subsequent troubleshooting sections on specific side reactions.
Question 2: An Unexpected, Higher Molecular Weight Byproduct is Observed

Your mass spectrometry data shows a significant peak corresponding to a mass roughly double that of your expected product, suggesting the formation of a dimer.

Why It Happens:

The most common dimeric byproduct in reactions involving hydrazones is an azine . Azines are formed from the reaction of a hydrazone with a second molecule of the starting carbonyl compound.[3] This is particularly prevalent if there is an excess of the γ-ketoacid or if the initial hydrazone formation is slow, allowing for unreacted ketone to be present alongside the hydrazone. High temperatures can also promote the disproportionation of hydrazones into an azine and hydrazine.[4]

Azine_Formation Ketone γ-Ketoacid/Ester (R-C(=O)-...) Hydrazone Hydrazone Intermediate (R-C(=NNHR')-...) Ketone->Hydrazone + Hydrazine Hydrazine Hydrazine (H₂N-NHR') Azine Azine Byproduct (R-C(=N-N=C(R)-...)-...) Hydrazone->Azine + γ-Ketoacid/Ester (Side Reaction) Pyridazinone Desired Pyridazinone Hydrazone->Pyridazinone Intramolecular Cyclization

Caption: Formation of an azine byproduct from the hydrazone intermediate.

How to Fix It:

Minimizing azine formation requires controlling the stoichiometry and reaction conditions to favor the intramolecular cyclization over the intermolecular side reaction.

Protocol 2: Minimizing Azine Formation

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine derivative to ensure all the γ-ketoacid is converted to the hydrazone, minimizing the presence of free ketone.

  • Order of Addition: Add the γ-ketoacid slowly to a solution of the hydrazine derivative. This maintains a high concentration of hydrazine relative to the ketone, favoring hydrazone formation.

  • Lower Reaction Temperature: If possible, run the reaction at a lower temperature to disfavor the disproportionation of the hydrazone.

  • Purification: Azines can often be separated from the desired pyridazinone by column chromatography due to their different polarity and higher molecular weight.

Question 3: Formation of an Isomeric Impurity, Especially with Unsymmetrical Dicarbonyls

When using an unsymmetrical 1,4-dicarbonyl compound, you obtain a mixture of two regioisomeric pyridazinones.

Why It Happens:

The initial condensation of hydrazine with an unsymmetrical 1,4-dicarbonyl compound can occur at either of the two different carbonyl groups. This leads to the formation of two different hydrazone intermediates, which then cyclize to produce a mixture of regioisomeric pyridazinones. The regioselectivity is influenced by the electronic and steric properties of the substituents near each carbonyl group.[5][6]

Regioselectivity Dicarbonyl Unsymmetrical 1,4-Dicarbonyl Hydrazone1 Hydrazone A Dicarbonyl->Hydrazone1 + Hydrazine (Attack at C1) Hydrazone2 Hydrazone B Dicarbonyl->Hydrazone2 + Hydrazine (Attack at C4) Hydrazine Hydrazine Isomer1 Regioisomer A Hydrazone1->Isomer1 Cyclization Isomer2 Regioisomer B Hydrazone2->Isomer2 Cyclization

Caption: Regioselectivity issue in pyridazinone synthesis.

How to Fix It:

Controlling regioselectivity can be challenging and often requires a strategic approach to the synthesis.

  • Exploit Electronic and Steric Differences: If one carbonyl group is significantly more reactive (less sterically hindered or more electrophilic) than the other, you may be able to favor the formation of one regioisomer by carefully controlling the reaction conditions (e.g., lower temperature).

  • Protecting Group Strategy: It may be necessary to protect one of the carbonyl groups, perform the pyridazinone formation, and then deprotect the second carbonyl group.

  • Stepwise Synthesis: A more controlled, stepwise synthesis where the hydrazone is formed from a precursor to the 1,4-dicarbonyl compound can provide better regioselectivity.

  • Chromatographic Separation: If a mixture of isomers is formed, they can often be separated by careful column chromatography or recrystallization. Their distinct structures can be confirmed by 2D NMR techniques such as NOESY or HMBC.

Frequently Asked Questions (FAQs)

Q1: What is the role of pH in pyridazinone synthesis?

The pH of the reaction medium can significantly influence the rate and outcome of pyridazinone synthesis. The initial hydrazone formation is generally favored under slightly acidic conditions, which catalyze the dehydration step. However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. The subsequent cyclization step can be influenced by pH as well, with some cyclizations proceeding more efficiently under acidic or basic conditions depending on the specific substrate. It is often beneficial to perform small-scale pH screening experiments to find the optimal conditions for your particular reaction.

Q2: My dihydropyridazinone product seems to be degrading upon standing or during purification. What could be happening?

4,5-Dihydropyridazinones can be susceptible to oxidation to the corresponding aromatic pyridazinone, especially if they have substituents that activate the ring. This can be accelerated by exposure to air, light, or certain metal ions. If you are isolating a dihydropyridazinone, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to protect the compound from light. Additionally, some pyridazinone derivatives may be sensitive to thermal degradation, so prolonged heating during purification should be avoided.[7]

Q3: I am seeing byproducts that appear to be five-membered rings. How is this possible?

In some cases, particularly with certain starting materials like maleic anhydride derivatives, intramolecular cyclization can lead to the formation of five-membered ring byproducts such as N-aminomaleimides, especially under acidic conditions.[8] The formation of pyrazoline derivatives is also a possibility if the starting material contains an α,β-unsaturated ketone moiety and undergoes a Michael addition with hydrazine followed by cyclization.[9] Careful control of reaction conditions is crucial to favor the desired six-membered ring formation.

Q4: How can I differentiate between N-alkylation and O-alkylation if I am functionalizing my pyridazinone?

Pyridazinones exist in keto-enol tautomeric forms, which can lead to both N-alkylation and O-alkylation.[7] Spectroscopic methods are essential for distinguishing between these isomers:

  • ¹H NMR: N-alkylation will result in a signal for the alkyl group attached to a nitrogen, while O-alkylation will show the alkyl group attached to an oxygen, often with a characteristic chemical shift.

  • ¹³C NMR: The carbonyl carbon signal (typically around 160-170 ppm) will be present in the N-alkylated product but absent in the O-alkylated product, which will instead show a signal for a carbon in a C=N-O environment.

  • IR Spectroscopy: The N-alkylated product will show a strong C=O stretch, while the O-alkylated product will not.

The ratio of N- to O-alkylation can be influenced by the alkylating agent, the solvent, the base used, and the substituents on the pyridazinone ring.

References

  • Wermuth, C. G. (1965). Synthesis of pyridazin-3(2H)
  • Organic Chemistry. (n.d.).
  • Google Patents. (n.d.). CN107922191B - The cutting method of azine bond and hydrazone bond.
  • Gao, Q., et al. (2012). An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. Journal of Organic Chemistry.
  • Barbaro, R., et al. (2002). Synthesis, Biological Evaluation, and Pharmacophore Generation of New Pyridazinone Derivatives with Affinity toward α1- and α2-Adrenoceptors. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Pyridazinone Synthesis: Technical Support Center.
  • The Reactions of Maleic Anhydride with Hydrazine Hydrate. Journal of the American Chemical Society.
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.
  • The proposed mechanism of formation of azines by reaction between...
  • Fan, Z., et al. (2019). Cu(II)-catalyzed aerobic 6-endo-trig cyclizations provide 1,6-dihydropyridazines and pyridazines via the judicious choice of reaction solvent. Journal of Organic Chemistry.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
  • Product Class 8: Pyridazines. Science of Synthesis.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid st
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Spectroscopic investigation on the binding of bioactive pyridazinone derivative to human serum albumin and molecular modeling. PubMed.
  • Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of pyrazolines: Significance and symbolism. Wisdom Library.
  • Pyrazoline synthesis. Organic Chemistry Portal.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES.
  • Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed.
  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities.
  • Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The University of Queensland.
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Validation & Comparative

Comparative biological activity of dihydropyridazinones and pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between two chemically related but pharmacologically distinct heterocycles: Pyrazolones (5-membered rings) and Dihydropyridazinones (6-membered rings). While both scaffolds share a common synthetic origin—often derived from hydrazine precursors—their biological activities diverge significantly. Pyrazolones are historically entrenched as analgesic and anti-inflammatory agents (COX inhibition) and more recently as neuroprotective antioxidants . In contrast, dihydropyridazinones have emerged as potent cardiovascular agents , functioning primarily as phosphodiesterase type 3 (PDE3) inhibitors and calcium sensitizers for the treatment of heart failure.

Structural & Synthetic Divergence

The biological fate of these molecules is determined early in their chemical synthesis. Both are nitrogen-containing heterocycles containing a ketone functionality, but ring size dictates their steric fit into enzymatic pockets (e.g., COX vs. PDE).

The Synthetic "Fork in the Road"

The formation of these rings depends on the carbon spacing of the electrophilic partner reacting with hydrazine.

  • Pyrazolones: Formed from 1,3-dicarbonyls (e.g.,

    
    -keto esters). The 5-membered ring is planar and rigid, ideal for the narrow hydrophobic channel of Cyclooxygenase (COX).
    
  • Dihydropyridazinones: Formed from 1,4-dicarbonyl equivalents (e.g.,

    
    -keto acids like succinic anhydride derivatives). The 6-membered ring adopts a non-planar conformation (often a distorted boat/chair), which is critical for occupying the catalytic pocket of Phosphodiesterase 3 (PDE3).
    
Visualization: Divergent Synthesis & Activity

G Hydrazine Hydrazine Precursor (R-NH-NH2) Pyrazolone PYRAZOLONE SCAFFOLD (5-Membered Ring) Hydrazine->Pyrazolone Cyclocondensation Pyridazinone DIHYDROPYRIDAZINONE (6-Membered Ring) Hydrazine->Pyridazinone Cyclocondensation BetaKeto + 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) BetaKeto->Pyrazolone GammaKeto + 1,4-Dicarbonyl Equiv. (e.g., Succinic Anhydride) GammaKeto->Pyridazinone COX Target: COX-1 / COX-2 (Anti-inflammatory) Pyrazolone->COX PDE3 Target: PDE3 / Troponin C (Cardiotonic) Pyridazinone->PDE3

Figure 1: Divergent synthesis pathways leading to distinct pharmacological profiles. Pyrazolones target inflammatory pathways, while dihydropyridazinones target cardiovascular signaling.

Therapeutic Landscape: The Activity Matrix

The following table contrasts the primary biological profiles of the two scaffolds.

FeaturePyrazolonesDihydropyridazinones
Primary Ring Structure 5-membered (2 Nitrogens)6-membered (2 Nitrogens)
Primary Mechanism COX Inhibition (NSAID-like) & Free Radical ScavengingPDE3 Inhibition (cAMP elevation) & Calcium Sensitization
Therapeutic Indication Pain, Fever, Inflammation, ALS (Neuroprotection)Acute Decompensated Heart Failure, Intermittent Claudication
Key Representative Drugs Metamizole (Analgesic), Edaravone (Antioxidant), Celecoxib (COX-2 selective)*Levosimendan (Inodilator), Imazodan , Pimobendan
Molecular Target Arachidonic Acid Binding Site (COX enzyme)Catalytic Domain of PDE3; Troponin C (Ca2+ binding)
Selectivity Profile Often non-selective COX-1/2 (older gens); newer are COX-2 selective.Selective for PDE3 (cardiac/vascular isoforms) over PDE4/5.

*Note: Celecoxib contains a pyrazole ring, a direct structural relative of the pyrazolone.

Deep Dive: Mechanisms of Action

A. Pyrazolones: The Inflammatory Blockade

Pyrazolones exert their effects primarily by inhibiting Cyclooxygenase (COX) enzymes. They fit into the hydrophobic channel of the enzyme, blocking the conversion of arachidonic acid into Prostaglandin H2 (PGH2), the precursor for pro-inflammatory mediators.

  • Radical Scavenging (Edaravone): Unique to specific pyrazolones like edaravone, the keto-enol tautomerism allows electron donation to neutralize free radicals (e.g., hydroxyl radicals), providing neuroprotection in stroke and ALS [1].

B. Dihydropyridazinones: The Cardiovascular Powerhouse

Dihydropyridazinones act as Inodilators (Positive Inotrope + Vasodilator).

  • PDE3 Inhibition: They inhibit Phosphodiesterase 3, preventing the degradation of cAMP.[1] Increased intracellular cAMP activates Protein Kinase A (PKA).

    • In Heart Muscle: PKA phosphorylates calcium channels, increasing

      
       influx 
      
      
      
      Stronger Contraction.
    • In Vascular Smooth Muscle: PKA inhibits Myosin Light Chain Kinase (MLCK)

      
       Vasodilation [2].
      
  • Calcium Sensitization (Levosimendan): Some derivatives stabilize the calcium-bound conformation of Troponin C, enhancing contraction without increasing oxygen consumption [3].

Visualization: Mechanistic Pathways

Pathways cluster_0 Pyrazolone Mechanism cluster_1 Dihydropyridazinone Mechanism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PG Prostaglandins (Pain/Inflammation) COX->PG ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP AMP 5'-AMP (Inactive) cAMP->AMP Blocked by Pyridazinones PDE3 PDE3 Enzyme PKA Protein Kinase A cAMP->PKA PDE3->AMP Catalyzes Heart Increased Contractility (Inotropy) PKA->Heart Vessel Vasodilation PKA->Vessel Pyraz_Drug Pyrazolone (Inhibitor) Pyraz_Drug->COX Inhibits Pyrid_Drug Dihydropyridazinone (Inhibitor) Pyrid_Drug->PDE3 Inhibits

Figure 2: Comparative signaling pathways. Pyrazolones (Red) block inflammatory prostaglandin synthesis. Dihydropyridazinones (Blue) prevent cAMP degradation, enhancing cardiac function.

Experimental Protocols

To validate these activities in a research setting, the following protocols are standard.

Protocol A: COX-2 Inhibition Screening (For Pyrazolones)

Objective: Determine the IC50 of a pyrazolone derivative against the COX-2 enzyme. Method: Fluorometric detection of Prostaglandin G2 using Amplex Red.

  • Reagents: Recombinant human COX-2, Arachidonic Acid (substrate), Amplex Red (fluorophore), Heme cofactor.

  • Preparation:

    • Dissolve test compounds in DMSO.[2]

    • Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0).

  • Reaction:

    • Incubate 10 µL of enzyme + 10 µL of inhibitor (test compound) for 10 mins at 37°C.

    • Initiate reaction by adding 10 µL Arachidonic Acid/Amplex Red mix.

  • Measurement:

    • Monitor fluorescence at Ex/Em 535/587 nm for 10 minutes.

    • Logic: COX-2 converts arachidonic acid to PGG2; the peroxidase activity of COX then reduces PGG2 to PGH2, oxidizing Amplex Red to Resorufin (highly fluorescent). Lower fluorescence = Higher inhibition [4].

Protocol B: PDE3 Inhibition Assay (For Dihydropyridazinones)

Objective: Confirm cardiovascular potential by measuring PDE3B inhibition. Method: Fluorescence Polarization (FP) using FAM-labeled cAMP.[3][4]

  • Reagents: Recombinant PDE3B enzyme, FAM-cAMP (fluorescent substrate), Binding Agent (nanoparticles that bind only GMP/AMP, not cAMP).

  • Preparation:

    • Prepare assay buffer: 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35.

    • Dissolve dihydropyridazinone derivatives in DMSO.

  • Enzymatic Step:

    • Mix PDE3B enzyme with test compound in a 384-well plate.

    • Add FAM-cAMP substrate (200 nM final).

    • Incubate for 60 minutes at room temperature.

    • Mechanism:[1][4][5][6][7][8] PDE3 hydrolyzes FAM-cAMP (small molecule, low polarization) into FAM-AMP.

  • Detection Step:

    • Add Binding Agent (IMAP or similar beads). These bind to FAM-AMP, creating a large complex (High Polarization).

    • Readout: Measure Fluorescence Polarization (mP).

    • Interpretation: High Inhibition = Intact FAM-cAMP = Low Polarization . Low Inhibition = High FAM-AMP = High Polarization [5].

References

  • Review of Pyrazolone Biological Activity & Edaravone Mechanism Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Levosimendan and PDE3 Inhibition Mechanism Source: Deranged Physiology / Critical Care Medicine URL:[Link]

  • Dihydropyridazinone Cardiotonics & Structure-Activity Relationships Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • PDE3B Assay Kit and Fluorescence Polarization Principle Source: BPS Bioscience URL:[3][9][Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5,6-Dihydropyridazin-4-ol Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective, potent, and safe therapeutic is fraught with challenges. One of the most critical hurdles is understanding and controlling the inhibitor's interaction with unintended targets. This guide provides an in-depth, objective comparison of the cross-reactivity profiling of a promising class of compounds—5,6-dihydropyridazin-4-ol based inhibitors—against other established alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The 5,6-dihydropyridazin-4-ol core, a derivative of the broader pyridazinone family, has emerged as a versatile scaffold in medicinal chemistry. Various iterations have shown inhibitory activity against diverse targets, including thyroid hormone receptor β, and enzymes like COX-2 and 5-LOX.[1][2] This chemical tractability, however, necessitates a rigorous evaluation of off-target effects, particularly within the human kinome, a frequent site of promiscuous activity for small molecule inhibitors.[3][4] Unintended kinase inhibition can lead to toxicity or confound experimental results, making a thorough cross-reactivity profile an indispensable component of the drug discovery process.[5][6]

This guide will use a hypothetical 5,6-dihydropyridazin-4-ol based inhibitor, hereafter referred to as DHP-Inhibitor-X , designed as a selective inhibitor for Aurora Kinase A (AURKA), a key regulator of mitosis and a validated oncology target. We will compare its selectivity profile against two well-characterized kinase inhibitors with different scaffolds and selectivity profiles: Alisertib (MLN8237) , a known potent and selective Aurora Kinase inhibitor, and Dasatinib , a multi-targeted tyrosine kinase inhibitor approved for clinical use.

The Imperative of Selectivity Profiling

The development of selective kinase inhibitors is a formidable challenge due to the highly conserved nature of the ATP-binding site across the kinome.[7] While polypharmacology, the modulation of multiple targets, can sometimes be beneficial, unintended off-target effects are a major cause of drug attrition and toxicity.[4][5] For instance, inhibition of kinases like AMPK has been linked to cardiotoxicity.[5] Therefore, a comprehensive understanding of an inhibitor's selectivity is paramount.

Modern drug discovery employs a tiered approach to selectivity profiling, starting with broad, high-throughput screens and progressing to more focused cellular and functional assays. This guide will focus on the initial, crucial stages of in vitro profiling.

Methodologies for Cross-Reactivity Profiling

Several robust methods exist for assessing the selectivity of small molecule inhibitors. The choice of methodology is often guided by the stage of drug discovery, the required throughput, and the desired depth of information.

Large-Scale Kinase Panel Screening

High-throughput screening against a broad panel of kinases is the gold standard for initial cross-reactivity profiling.[8] These panels can range from around 100 to the entire human kinome.

Experimental Rationale: The primary goal is to identify potential off-targets early in the discovery process. A broad screen provides a comprehensive overview of the inhibitor's selectivity at a single concentration, allowing for the calculation of selectivity metrics like the Selectivity Score (S-score).

Experimental Protocol: In Vitro Kinase Panel Screen (Radiometric Assay)

  • Compound Preparation: Prepare a stock solution of DHP-Inhibitor-X, Alisertib, and Dasatinib in 100% DMSO. For the initial screen, a final assay concentration of 1 µM is typical.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX, Reaction Biology) of over 400 human kinases.

  • Assay Principle: The assay measures the transfer of the γ-³³P phosphate from ATP to a specific peptide substrate by the kinase.

  • Procedure: a. In a 96-well plate, combine the kinase, the specific peptide substrate, and the test compound (DHP-Inhibitor-X, Alisertib, or Dasatinib) in the appropriate buffer. b. Initiate the reaction by adding ³³P-ATP. c. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. Stop the reaction and separate the phosphorylated substrate from the residual ³³P-ATP using a phosphocellulose membrane. e. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a DMSO control.

Dose-Response (IC50) Determination for Hits

For any significant off-targets identified in the initial screen (e.g., >50% inhibition), a full dose-response curve is necessary to determine the half-maximal inhibitory concentration (IC50).

Experimental Rationale: The IC50 value provides a quantitative measure of potency against off-targets. This allows for a direct comparison with the on-target potency and the calculation of a selectivity window.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution) in DMSO.

  • Assay: Perform the same radiometric kinase assay as described above for the primary target (AURKA) and the identified off-target kinases.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Cross-Reactivity Profiles

The following tables summarize the hypothetical cross-reactivity data for DHP-Inhibitor-X compared to Alisertib and Dasatinib.

Table 1: Primary Target Potency
InhibitorPrimary TargetIC50 (nM)
DHP-Inhibitor-X AURKA15
Alisertib AURKA1.2
Dasatinib BCR-ABL0.6
Table 2: Cross-Reactivity Profile from a 400-Kinase Panel at 1 µM
InhibitorNumber of Off-Targets (>50% Inhibition)Key Off-Targets (>70% Inhibition)
DHP-Inhibitor-X 8FLT3, RET, TRKB
Alisertib 3AURKB, STK33
Dasatinib 127SRC family, c-KIT, PDGFRβ, Ephrins
Table 3: IC50 Values for Key On- and Off-Targets (nM)
KinaseDHP-Inhibitor-X Alisertib Dasatinib
AURKA 15 1.2 >10,000
AURKB35012>10,000
FLT385>10,00050
RET120>10,00080
TRKB250>10,000200
BCR-ABL>10,000>10,0000.6
SRC>10,000>10,0001.1

Interpretation and Comparison

  • DHP-Inhibitor-X: Our hypothetical inhibitor demonstrates good potency for its primary target, AURKA. The broad kinase screen reveals a limited number of off-targets, primarily within the receptor tyrosine kinase family (FLT3, RET, TRKB). The IC50 values for these off-targets are in the high nanomolar range, indicating a reasonable selectivity window compared to the on-target potency. This profile suggests a relatively selective inhibitor, though further investigation into the functional consequences of FLT3, RET, and TRKB inhibition would be warranted.

  • Alisertib: As a clinical-stage AURKA inhibitor, Alisertib shows excellent potency and selectivity. Its primary off-target is AURKB, which is expected due to the high homology between the two Aurora kinases. This dual Aurora A/B inhibition is a known characteristic of Alisertib. Beyond this, it is remarkably clean, highlighting a highly optimized scaffold.

  • Dasatinib: This compound serves as an example of a multi-targeted inhibitor. While highly potent against its primary target, BCR-ABL, it inhibits a large number of other kinases with high potency.[3] This polypharmacology is integral to its therapeutic efficacy in certain cancers but also contributes to its side-effect profile.[9]

The comparison underscores the importance of a nuanced interpretation of selectivity data. While DHP-Inhibitor-X is not as selective as Alisertib, it is significantly more selective than Dasatinib. The specific off-target profile of DHP-Inhibitor-X would guide the next steps in its development, such as structure-activity relationship (SAR) studies to improve selectivity or cellular assays to assess the impact of the identified off-target engagement.

Visualizing the Profiling Workflow

The following diagram illustrates the logical flow of the cross-reactivity profiling process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Comparative Analysis Start Start with Inhibitor (e.g., DHP-Inhibitor-X) Screen High-Throughput Screen (>400 Kinase Panel at 1 µM) Start->Screen Analyze Analyze % Inhibition Data Screen->Analyze Identify Identify Off-Targets (e.g., >50% Inhibition) Analyze->Identify DoseResponse Perform IC50 Dose-Response Assays for Hits and On-Target Identify->DoseResponse Calculate Calculate IC50 Values DoseResponse->Calculate Compare Compare IC50 Profile to Alternative Inhibitors (Alisertib, Dasatinib) Calculate->Compare Assess Assess Selectivity Window and Potential Liabilities Compare->Assess Decision Go/No-Go Decision for Further Development Assess->Decision

Sources

In Vivo Efficacy of 5,6-Dihydropyridazin-4-ol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6-dihydropyridazin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage with a range of biological targets. This guide provides a comprehensive analysis of the in vivo efficacy of various 5,6-dihydropyridazin-4-ol derivatives in preclinical animal models, with a focus on their anti-inflammatory and cardiotonic activities. By presenting comparative data and detailing the experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the development of this promising class of compounds.

I. Anti-Inflammatory Potential of 5,6-Dihydropyridazin-4-ol Derivatives

A significant body of research has focused on the development of 5,6-dihydropyridazin-4-ol derivatives as novel anti-inflammatory agents. These compounds have been shown to be effective in rodent models of acute inflammation, often with improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of novel compounds. The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.

Several studies have demonstrated the potent anti-inflammatory effects of various 5,6-dihydropyridazin-4-ol derivatives in this model. For instance, a series of pyridazinone derivatives showed significant inhibition of paw edema, with some compounds exhibiting efficacy comparable to the standard NSAID, ibuprofen.[1][2] Notably, compounds with chloro and fluoro-benzyl substitutions on the pyridazinone ring demonstrated the highest activity.[1][2]

Table 1: Comparative Anti-Inflammatory Activity of 5,6-Dihydropyridazin-4-ol Derivatives in the Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Animal ModelTime Point (hours)% Edema InhibitionReference Compound% Edema Inhibition (Reference)Reference
5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (20)Not SpecifiedRatNot SpecifiedHighIbuprofen85.77%[1][2]
5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone (26)Not SpecifiedRatNot SpecifiedHighIbuprofen85.77%[1][2]
Compound 28Not SpecifiedRatNot SpecifiedGoodIbuprofen85.77%[1]
Compound 34Not SpecifiedRatNot SpecifiedGoodIbuprofen85.77%[1]
Indazole100Rat561.03%Diclofenac84.50%[3]
5-aminoindazole100Rat583.09%Diclofenac84.50%[3]
Flurbiprofen-based oxadiazole derivative 10Not SpecifiedMiceNot Specified88.33%Flurbiprofen90.01%[4]
2H-pyridazino[4,5-b][1][5]benzothiazin-1(10H)-one derivative 11aNot SpecifiedRatNot SpecifiedEquipotent to PhenylbutazonePhenylbutazoneNot Specified[6]
2H-pyridazino[4,5-b][1][5]benzothiazin-1(10H)-one derivative 11bNot SpecifiedRatNot SpecifiedEquipotent to PhenylbutazonePhenylbutazoneNot Specified[6]
2H-pyridazino[4,5-b][1][5]benzothiazin-1(10H)-one derivative 11cNot SpecifiedRatNot SpecifiedEquipotent to PhenylbutazonePhenylbutazoneNot Specified[6]
Mechanistic Insights and Safety Profile

The anti-inflammatory effects of these derivatives are believed to be mediated, at least in part, through the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines.[5] This targeted approach suggests the potential for a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. Indeed, some synthesized pyridazinone derivatives have demonstrated a superior gastrointestinal safety profile and a reduction in lipid peroxidation compared to ibuprofen.[1][2] Furthermore, certain 4,5-dihydropyridazinone derivatives have been identified as potential phosphodiesterase 4 (PDE4) inhibitors, a key enzyme in the inflammatory cascade, and have been shown to reduce the production of interleukin-8 (IL-8) in human primary polymorphonuclear cells.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a standardized method for inducing and assessing acute inflammation.

Carrageenan_Paw_Edema_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis A Acclimatize Wistar rats (150-200g) for 7 days B Fast animals overnight with free access to water A->B C Administer test compounds or vehicle orally/intraperitoneally B->C E Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw C->E D Administer reference drug (e.g., Ibuprofen) to positive control group D->E F Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection E->F G Calculate the percentage of edema inhibition for each group F->G

Workflow for Carrageenan-Induced Paw Edema Assay.

II. Cardiotonic Activity of 5,6-Dihydropyridazin-4-ol Derivatives

Another promising therapeutic application of 5,6-dihydropyridazin-4-ol derivatives is in the treatment of heart failure. Several analogs have been identified as potent positive inotropic agents, meaning they increase the force of myocardial contraction.

In Vivo Efficacy in Canine Models

Studies in anesthetized and conscious dogs have been instrumental in characterizing the cardiotonic effects of these compounds. Intravenous and oral administration of various derivatives has been shown to produce dose-dependent increases in myocardial contractility.[8][9]

A notable example is the compound LY195115, a 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one derivative, which demonstrated potent and long-lasting oral inotropic activity in dogs.[8] The introduction of a methyl substituent at the 5-position of the dihydropyridazinone ring has been shown to significantly enhance potency.[9]

Table 2: Comparative Inotropic Activity of 5,6-Dihydropyridazin-4-ol Derivatives in Dogs

CompoundAdministrationAnimal ModelED50 (µg/kg)Key FindingsReference
N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide (6)IVAnesthetized Dog-Potent positive inotrope[8]
1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16)IVAnesthetized Dog24-[8]
1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (16)OralConscious Dog400-[8]
LY195115 (20)IVAnesthetized Dog6.83.5-fold more potent than compound 16 (IV)[8]
LY195115 (20)OralConscious Dog25Sustained increase in contractility for over 8 hours[8]
CI-914 (1)Not SpecifiedNot SpecifiedMore potent than Amrinone-[9]
CI-930 (11)Not SpecifiedNot SpecifiedMore potent than MilrinoneMost potent in the series[9]
Spirocyclopropane derivative (10)IVAnesthetized Dog2.7-[10]
5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one (11)IVAnesthetized Dog1.5Most potent compound prepared in the study[10]
Mechanism of Action: Phosphodiesterase III Inhibition

The positive inotropic effects of these dihydropyridazinone derivatives are primarily attributed to the selective inhibition of cardiac phosphodiesterase fraction III (PDE III).[9] PDE III is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac muscle cells. By inhibiting PDE III, these compounds increase intracellular cAMP levels, leading to an influx of calcium ions and enhanced myocardial contractility. This mechanism is distinct from that of beta-adrenergic agonists.[9]

PDE3_Inhibition_Pathway cluster_membrane Cardiac Myocyte AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC Stimulation PDE3 Phosphodiesterase III cAMP->PDE3 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE3->AMP Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Phosphorylation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction Increased Myocardial Contractility Ca_influx->Contraction DHP 5,6-Dihydropyridazin-4-ol Derivative DHP->PDE3 Inhibition

Proposed mechanism of cardiotonic action via PDE3 inhibition.
Experimental Protocol: Assessment of Inotropic Activity in Anesthetized Dogs

This protocol outlines the methodology for evaluating the positive inotropic effects of test compounds in a canine model.

  • Animal Preparation: Mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., pentobarbital sodium).

  • Instrumentation: A catheter is inserted into the left ventricle via the right carotid artery to measure left ventricular pressure (LVP) and its first derivative (LV dP/dt), an index of myocardial contractility. A catheter is also placed in a femoral vein for drug administration and in a femoral artery to monitor blood pressure.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded.

  • Drug Administration: The 5,6-dihydropyridazin-4-ol derivative or a vehicle control is administered intravenously as a bolus injection or a continuous infusion.

  • Data Acquisition: Hemodynamic parameters, including LV dP/dt, heart rate, and blood pressure, are continuously monitored and recorded.

  • Dose-Response Curve: A cumulative dose-response curve is generated to determine the dose required to produce a 50% increase in LV dP/dt (ED50).

III. Conclusion and Future Directions

The 5,6-dihydropyridazin-4-ol scaffold represents a highly promising platform for the development of novel therapeutics. The derivatives discussed in this guide have demonstrated significant in vivo efficacy as both anti-inflammatory agents and cardiotonics in relevant animal models. The favorable safety profile observed for some of the anti-inflammatory candidates, particularly their reduced ulcerogenic potential, makes them attractive alternatives to existing NSAIDs. Similarly, the potent and long-acting oral activity of certain cardiotonic derivatives addresses a critical need in the management of chronic heart failure.

Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, conducting more extensive preclinical safety and toxicology studies, and elucidating their precise molecular mechanisms of action. The comparative data and experimental protocols presented in this guide provide a solid foundation for these future investigations, paving the way for the potential clinical translation of this versatile class of molecules.

References

  • Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Ahmad, A. (2011). Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. J Enzyme Inhib Med Chem., 26(5), 742-8. [Link]

  • Robertson, D. W., Jones, N. D., Krushinski, J. H., Pollock, G. D., Swartzendruber, J. K., & Hayes, J. S. (1987). Dihydropyridazinone cardiotonics: the discovery and inotropic activity of 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one. J Med Chem., 30(4), 623-7. [Link]

  • Manivannan, E., Chaturvedi, S. C., & Singh, G. K. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 9(10), FF05–FF08. [Link]

  • López-Cisneros, G., Salinas-Sánchez, D. O., Palomino-Hernández, O., Chávez-Pacheco, J. L., Rivas-Galindo, V. M., & Salazar-Cavazos, M. L. (2022). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. Molecules (Basel, Switzerland), 27(23), 8256. [Link]

  • Sircar, I., Duell, B. L., Bobowski, G., Bristol, J. A., & Evans, D. B. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. J Med Chem., 28(10), 1405-13. [Link]

  • Rehman, A. U., Al-Warhi, T., Al-Otaibi, A. M., Al-Zoubi, R. M., Al-Wabli, R. I., & Raza, H. (2022). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. Scientific reports, 12(1), 16999. [Link]

  • Gérard, S., Rochais, C., Lecocq, M., Pénisson, R., Gies, J. P., & Bourguignon, J. J. (2018). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. European journal of medicinal chemistry, 148, 265–277. [Link]

  • Guccione, S., Mauk, A., Raffa, D., Daidone, G., Schillaci, D., & Plescia, S. (1993). Chemical and pharmacological investigations on 2H-pyridazino[4,5-b][1][5]benzothiazin-1(10H)-one derivatives. Il Farmaco, 48(6), 857–868. [Link]

  • Husain, A., Drabu, S., Kumar, N., Alam, M. M., & Ahmad, A. (2011). Synthesis and biological evaluation of some new pyridazinone derivatives. Journal of enzyme inhibition and medicinal chemistry, 26(5), 742–748. [Link]

  • Robertson, D. W., Krushinski, J. H., Beedle, E. E., Pollock, G. D., & Hayes, J. S. (1987). Dihydropyridazinone cardiotonics: synthesis and inotropic activity of 5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones. J Med Chem., 30(10), 1782-9. [Link]

Sources

A Head-to-Head Comparison of Dihydropyridazinone and Dihydropyrimidine Scaffolds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity, pharmacokinetic profile, and synthetic accessibility of a potential drug candidate. Among the myriad of privileged structures, dihydropyridazinones and dihydropyrimidines have emerged as foundational frameworks for a diverse array of therapeutic agents.[1][2] Both are six-membered nitrogen-containing heterocycles, yet subtle differences in their atomic arrangement impart distinct chemical personalities and biological functionalities.

This guide provides an in-depth, head-to-head comparison of these two pivotal scaffolds. We will dissect their structural nuances, compare their synthetic tractability, evaluate their pharmacological footprints, and provide field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select and deploy these scaffolds in their drug discovery programs.

ScaffoldCore Structure
4,5-Dihydropyridazin-3(2H)-one
3,4-Dihydropyrimidin-2(1H)-one

Part 1: Structural and Physicochemical Properties—A Tale of Two Nitrogen Arrangements

The defining difference between the two scaffolds lies in the placement of their nitrogen atoms. The dihydropyridazinone core features adjacent (1,2) nitrogen atoms, a hydrazine-like motif that influences its conformational behavior and hydrogen bonding capacity. In contrast, the dihydropyrimidine core possesses nitrogens in a 1,3-relationship, characteristic of a urea or amidine fragment. This fundamental distinction is the genesis of their divergent properties.

The 4,5-dihydro-2H-pyridazin-3-one scaffold (DHPDO) is a significant structural motif found in numerous biologically active compounds.[2] Similarly, dihydropyrimidinones (DHPMs) and their derivatives are recognized as "privileged structures" due to their ability to interact with multiple receptors and enzymes, making them crucial starting points in drug discovery.

Table 1: Comparative Physicochemical Properties

PropertyDihydropyridazinone ScaffoldDihydropyrimidine ScaffoldCausality and Implication
Nitrogen Arrangement 1,2-Diazine (adjacent)1,3-Diazine (separated)Influences dipole moment, hydrogen bonding patterns, and metabolic stability. The 1,2-arrangement can be a key interaction motif or a potential site for N-N bond cleavage.
Key Functional Group Cyclic HydrazideCyclic Urea/AmidineThe hydrazide moiety offers a unique vector for substitution and interaction. The cyclic urea in DHPMs provides distinct H-bond donor/acceptor sites, crucial for target binding.
Hydrogen Bonding 1-2 H-bond donors, 1 H-bond acceptor (carbonyl)2 H-bond donors, 1 H-bond acceptor (carbonyl)DHPMs generally have more H-bond donors, potentially leading to stronger interactions with targets like kinases, but may also increase polarity.
Conformational Flexibility Generally possesses a flexible, non-planar ringRing conformation is influenced by substituents at C4.The flexibility of the DHPDO ring can be advantageous for induced-fit binding to protein targets.
General Stability Stable, but N-N bond can be susceptible to reductive cleavage under specific biological conditions.Generally very stable and resistant to metabolic degradation of the core ring.The stability of the DHPM core is a significant advantage in designing metabolically robust drug candidates.

The structural arrangement directly impacts how these scaffolds present their substituents in three-dimensional space, which is paramount for molecular recognition by biological targets. The dihydropyrimidine scaffold, for instance, has been extensively used in the design of calcium channel blockers, where the specific geometry of the substituted ring is crucial for activity.[3]

Part 2: Synthesis and Chemical Accessibility—The Chemist's Choice

The ease and versatility of synthesis are often deciding factors in the selection of a scaffold, particularly for generating libraries for high-throughput screening. Here, the dihydropyrimidine scaffold has a celebrated advantage.

Dihydropyrimidine Synthesis: The Power of the Biginelli Reaction

The dihydropyrimidine core is most famously assembled via the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4][5] This reaction's operational simplicity, tolerance of diverse functional groups, and often high yields have made it a cornerstone of combinatorial and medicinal chemistry for over a century.[4][6][7]

G cluster_0 Biginelli Reaction Workflow A Aldehyde Reaction One-Pot Reaction (Heating) A->Reaction B β-Ketoester B->Reaction C Urea / Thiourea C->Reaction Catalyst Acid Catalyst (e.g., HCl, PTSA) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Dihydropyrimidine Reaction->Product

Caption: Workflow for the Biginelli multicomponent reaction.

Dihydropyridazinone Synthesis: A More Varied Approach

The synthesis of the dihydropyridazinone scaffold is less centralized around a single named reaction and typically involves multi-step sequences. A common and effective strategy involves the condensation of a γ-ketoacid with hydrazine hydrate. This approach allows for the introduction of substituents on the carbon backbone via the choice of the starting ketoacid.

Another route involves the reaction of p-nitroacetophenone with glyoxylic acid, followed by treatment with hydrazine hydrate.[8] While effective, these methods often require more rigorous optimization compared to the Biginelli reaction.

G cluster_1 Dihydropyridazinone Synthesis Workflow A γ-Ketoacid Reaction Condensation / Cyclization (Heating) A->Reaction B Hydrazine Hydrate B->Reaction Product Dihydropyridazinone Reaction->Product

Caption: A common synthetic workflow for dihydropyridazinones.

Verdict on Accessibility: For rapid library synthesis and initial structure-activity relationship (SAR) studies, the dihydropyrimidine scaffold, accessible via the Biginelli reaction, is often superior. The dihydropyridazinone scaffold, while requiring more bespoke synthetic routes, offers unique structural possibilities that can be advantageous for lead optimization.

Part 3: Biological Activity and Therapeutic Applications

Both scaffolds are exceptionally versatile, serving as the core for compounds targeting a wide range of diseases. However, their therapeutic applications show both significant overlap and distinct areas of focus.

Table 2: Comparative Biological Activity Profiles

Biological ActivityDihydropyridazinone DerivativesDihydropyrimidine DerivativesKey Examples and Targets
Anticancer Yes[8][9]Yes[10][11][12]DHPM: Monastrol (Eg5 Kinesin inhibitor).[13] DHPDO: Sorafenib surrogates (VEGFR-2 inhibitors).[8]
Cardiovascular Yes[9][14]Yes[11]DHPDO: Levosimendan, Pimobendan (Cardiotonic agents).[9] DHPM: Nifedipine analogues (Calcium channel blockers).
Anti-inflammatory Yes[9]Yes[10][11][12]DHPM: Inhibitors of mPGES-1 and 5-LOX.[11]
Antimicrobial Yes[8][9]Yes[10][12][15]Both scaffolds have yielded compounds with antibacterial and antifungal activity.[8][15]
Antiviral Yes[9]Yes[10][11][12]DHPM: Batzelladine alkaloids show anti-HIV activity.[16]
Anticonvulsant Yes[9]-Dihydropyridazinones have been explored for their anticonvulsant and cerebroprotective properties.[9]
Case Study 1: Dihydropyridazinone in Cardiovascular Disease

Levosimendan is a prime example of a successful drug featuring the dihydropyridazinone core. It acts as a calcium sensitizer, enhancing cardiac contractility without significantly increasing myocardial oxygen consumption. This mechanism is highly desirable in the treatment of acute decompensated heart failure. The dihydropyridazinone scaffold is integral to its mechanism, positioning the necessary functional groups for interaction with cardiac troponin C.

Case Study 2: Dihydropyrimidine in Cancer Research

Monastrol was a landmark discovery from a phenotypic screen for compounds that arrest mitosis. It was identified as a specific, cell-permeable inhibitor of the Eg5 kinesin motor protein, a key player in the formation of the bipolar mitotic spindle. The dihydropyrimidine core of Monastrol forms critical hydrogen bonds within the allosteric binding pocket of Eg5, demonstrating the scaffold's utility in targeting protein-protein interactions.[13]

Part 4: Pharmacokinetics and Metabolic Stability

A drug's journey through the body is governed by its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The core scaffold plays a significant role in determining this profile.

  • Metabolism: Dihydropyridine-type rings, including dihydropyrimidines, are susceptible to oxidation to their aromatic pyridine counterparts.[17] This is often a major metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[18][19] While this can lead to inactivation, it also presents an opportunity for prodrug design. The dihydropyridazinone core can also undergo oxidation, but the N-N bond introduces different metabolic possibilities, including potential cleavage.

  • Bioavailability: The oral bioavailability of drugs based on these scaffolds is highly variable and depends heavily on the appended substituents, which dictate solubility and permeability.[20] For instance, the poor solubility of some dihydropyridine compounds can limit their bioavailability.[20]

  • Toxicity: A key concern with hydrazine-containing compounds is potential toxicity. While the dihydropyridazinone is a cyclic hydrazide and generally more stable than linear hydrazines, the potential for metabolic activation to reactive species must be carefully evaluated during preclinical development. The dihydropyrimidine core is generally considered to have a lower intrinsic risk of metabolic toxification.

G cluster_0 General Metabolic Pathway Parent Dihydropyrimidine (Parent Drug) Enzyme CYP450 Enzymes Parent->Enzyme Metabolite Oxidized Pyrimidine (Metabolite) Enzyme->Metabolite

Caption: Common metabolic oxidation of a dihydropyrimidine ring.

Part 5: Experimental Protocols

To ground this comparison in practical application, we provide validated, step-by-step protocols for the synthesis of a representative compound from each class and a standard biological evaluation.

Experimental Protocol 1: Synthesis of a Dihydropyrimidine via Biginelli Reaction

Objective: To synthesize Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (0.2 mL, catalyst)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Combine benzaldehyde, ethyl acetoacetate, urea, and ethanol in the round-bottom flask.

  • Add the catalytic amount of concentrated HCl to the mixture while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash the crystals with cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure white crystals.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity.[10]

Experimental Protocol 2: Synthesis of a Dihydropyridazinone

Objective: To synthesize 6-(4-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one.

Materials:

  • 4-(4-Nitrophenyl)-4-oxobutanoic acid (γ-ketoacid) (2.23 g, 10 mmol)

  • Hydrazine hydrate (80% solution, 0.75 mL, ~12 mmol)

  • Isopropanol (30 mL)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Dissolve the 4-(4-Nitrophenyl)-4-oxobutanoic acid in isopropanol in the round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

  • Attach the reflux condenser and heat the mixture to reflux for 6 hours. A precipitate will form as the reaction progresses.

  • Monitor the reaction by TLC to ensure the consumption of the starting material.

  • Cool the mixture to room temperature. Collect the precipitated product by vacuum filtration.

  • Wash the solid product with cold isopropanol and then diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

  • Confirm the structure and purity of the product by spectroscopic methods (NMR, IR, MS).[8]

Experimental Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of synthesized compounds on a cancer cell line (e.g., A549 lung cancer).

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the GI₅₀ (concentration causing 50% growth inhibition) for each compound.[8]

Conclusion and Future Perspectives

The dihydropyridazinone and dihydropyrimidine scaffolds, while both six-membered N-heterocycles, offer distinct advantages and challenges in drug discovery.

  • The dihydropyrimidine scaffold is a workhorse for medicinal chemistry, primarily due to its synthetic accessibility via the robust Biginelli reaction. This makes it ideal for generating large, diverse libraries for initial screening campaigns. Its well-understood metabolic pathways and proven track record in approved drugs provide a solid foundation for development.

  • The dihydropyridazinone scaffold represents a more specialized tool. Its unique 1,2-diazine core provides novel structural and electronic features that can unlock interactions with biological targets that are inaccessible to other scaffolds. While its synthesis is typically more complex, the potential reward is access to novel chemical space and intellectual property. The recent discovery of actinopyridazinones as the first natural products with this ring system further validates its biological relevance.[21][22]

The choice between these two scaffolds is not a matter of inherent superiority, but of strategic alignment with the goals of a drug discovery program. For projects demanding rapid SAR and leveraging a well-trodden synthetic path, the dihydropyrimidine is an excellent choice. For programs seeking novel mechanisms or targeting challenging proteins where unique spatial arrangements are required, the dihydropyridazinone offers an exciting, albeit more challenging, alternative. As synthetic methodologies continue to evolve, the accessibility and utility of both these remarkable scaffolds are set to expand, promising new generations of innovative therapeutics.

References

  • Al-Subari, N. A. et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 911–921. Available at: [Link]

  • Asif, M. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

  • Bari, A. & Rawat, S. (2021). An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives. NeuroQuantology, 19(9), 28-39. Available at: [Link]

  • Javed, S. A. et al. (2021). Design, Synthesis and Biological Evaluation of Novel Dihydropyrimidine- 2-Thione Derivatives as Potent Antimicrobial Agents: Experimental and Molecular Docking Approach. Letters in Drug Design & Discovery, 18(1), 1-13. Available at: [Link]

  • Bansal, R. & Kaur, M. (2013). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Medicinal Chemistry Research, 22(9), 4147-4163. Available at: [Link]

  • Kappe, C. O. & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116. Available at: [Link]

  • Masson, V. T. et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1779-1789. Available at: [Link]

  • De Nanteuil, F. et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 25(18), 4287. Available at: [Link]

  • Abe, I. et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. Journal of the American Chemical Society, 144(28), 12695–12700. Available at: [Link]

  • El-Sayed, N. N. E. et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(1), 1-18. Available at: [Link]

  • Alfayomy, A. M. et al. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry, 12, 1384568. Available at: [Link]

  • Kappe, C. O. & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. ResearchGate. Available at: [Link]

  • Armada, A. et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4945. Available at: [Link]

  • Kour, A. et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 911-921. Available at: [Link]

  • Wong, W. C. et al. (2026). Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Journal of Chemical Information and Modeling. Available at: [Link]

  • Abe, I. et al. (2022). A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. PubMed. Available at: [Link]

  • Choi, J. S. et al. (2005). Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity. Biopharmaceutics & Drug Disposition, 26(6), 245-251. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Mashford, P. M. et al. (1990). Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. Xenobiotica, 20(1), 1-14. Available at: [Link]

  • Sommadossi, J. P. et al. (1992). Synthesis and pharmacokinetics of a dihydropyridine chemical delivery system for the antiimmunodeficiency virus agent dideoxycytidine. Journal of Medicinal Chemistry, 35(22), 4164-4170. Available at: [Link]

  • Zhou, Y. T. et al. (2013). Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Therapeutics and Clinical Risk Management, 9, 537-551. Available at: [Link]

  • Asif, M. (2018). Various Biological Activities of Pyridazinone Ring Derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]

  • Al-Ghazawi, M. A. & Tutunji, M. F. (2010). Pharmacokinetic and Pharmacodynamic Drug-Drug Interaction and their Implication in Clinical Management. Journal of Bioequivalence & Bioavailability, 2(5), 104-111. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-Dihydropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols for handling 5,6-Dihydropyridazin-4-ol (often existing in tautomeric equilibrium with 4,5-dihydro-3(2H)-pyridazinone ).[1] As a Senior Application Scientist, I have structured this information to prioritize the "precautionary principle" essential for drug development intermediates where specific toxicological data may be incomplete.

Executive Summary: The Safety-First Mindset

5,6-Dihydropyridazin-4-ol is a functionalized nitrogen heterocycle commonly used as a scaffold in medicinal chemistry (e.g., for cardiovascular or thyroid hormone receptor ligands).[1]

The Core Hazard: Like many pyridazine derivatives, this compound presents a dual risk: biological activity (potential for pharmacological effects if absorbed) and local irritation (mucous membranes and respiratory tract).

Operational Rule: Treat this substance as a Potent Compound (Band 3) until specific OEL (Occupational Exposure Limit) data proves otherwise. All handling must occur within a containment device.

Hazard Identification & Risk Assessment

Derived from structural class analysis (Pyridazinones/Hydrazides) and GHS classifications of analogues.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2]Zero-tolerance for hand-to-mouth transfer.[1]
Skin Irritation H315 Causes skin irritation.[3][4]Double-gloving is mandatory to cover pinhole defects.[1]
Eye Irritation H319 Causes serious eye irritation.[3]Safety glasses alone are insufficient if dust generation is possible; use a sash or goggles.
STOT - SE H335 May cause respiratory irritation.[1][2][3]CRITICAL: Do not handle on an open bench. Inhalation of dust triggers rapid mucosal inflammation.

PPE Selection Matrix

This matrix is designed to create a "fail-safe" barrier. We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Primary Engineering Control Chemical Fume Hood (Face velocity: 100 fpm)The primary barrier against H335 (Respiratory Irritation).[1] PPE is the backup to the hood, not the replacement.
Hand Protection Double Nitrile Gloves (Min 5 mil thickness)Layer 1 (Inner): 4 mil Nitrile (Bright color).Layer 2 (Outer): 5-8 mil Nitrile (Dark color).Logic:[1] Visual contrast allows immediate detection of tears. Nitrile offers excellent resistance to solid organic bases.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses have gaps. Pyridazinone dusts are fine particulates that can migrate around lenses. Goggles provide a seal.[4]
Body Protection Lab Coat (Tyvek® or Poly-cotton) + Sleeves Wrist gaps are the most common exposure point.[1] Disposable Tyvek sleeves bridge the gap between glove and coat.
Respiratory (Secondary) N95 or P100 Respirator Only required if handling outside a fume hood (e.g., spill cleanup). Routine handling should rely on the hood.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Check-Act-Verify" logic to prevent exposure.[1]

Phase 1: Preparation (Pre-Work)
  • Airflow Verification: Check the fume hood monitor. Ensure flow is >0.5 m/s (100 fpm).

  • Static Control: Pyridazine powders are often electrostatic.[5] Place an ionizing fan or antistatic gun inside the hood to prevent "fly-away" powder during weighing.[1]

  • Staging: Place a secondary containment tray (spill tray) inside the hood. All work happens inside this tray.

Phase 2: Weighing & Transfer
  • Don PPE: Put on inner gloves, lab coat, sleeves, and outer gloves (tucked over sleeves).

  • Open Container: Only open the source bottle inside the hood, at least 6 inches back from the sash.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the source.

  • Solubilization (Recommended): If possible, dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) immediately after weighing. Handling the liquid solution reduces the inhalation risk significantly compared to the dry powder.

Phase 3: Decontamination
  • Wipe Down: Wipe the balance and work area with a solvent-dampened paper towel (Ethanol or Isopropanol is usually effective for pyridazines).

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Safety Logic Visualization

The following diagram illustrates the "Defense in Depth" strategy for handling this intermediate.

SafetyProtocol Start Start: Handling 5,6-Dihydropyridazin-4-ol RiskAssess 1. Risk Assessment (Identify H335/H302 Hazards) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControl Hazards Identified PPE 3. PPE Donning (Double Nitrile + Goggles) EngControl->PPE Airflow OK Handling 4. Active Handling (Static Control + Containment Tray) PPE->Handling Protected Decon 5. Decontamination (Solvent Wipe + Doffing) Handling->Decon Task Complete Decon->Start Next Batch (Review) Disposal 6. Disposal (High-Temp Incineration) Decon->Disposal Waste Segregated

Caption: The "Defense in Depth" workflow ensures that if one barrier fails (e.g., a glove tears), another (engineering control) remains active.

Emergency Response & Disposal

Spill Response
  • Small Spill (<5g):

    • Alert nearby personnel.

    • Cover spill with a damp paper towel (to prevent dust lofting).

    • Wipe up using nitrile gloves. Place waste in a sealed bag.

    • Clean area with soap and water.[3][4][6][7][8]

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and water for 15 minutes.[6] Do not use organic solvents (like acetone) on skin, as they may increase absorption.

    • Eyes: Flush for 15 minutes at an eyewash station. Seek medical attention immediately (bring the SDS).[4]

Disposal (Cradle-to-Grave)

Nitrogen heterocycles are often stable and can be persistent in the environment.[1]

  • Solid Waste: Segregate into "Solid Hazardous Waste" drums. Label clearly with "Toxic/Irritant."

  • Liquid Waste: Dispose of in "Organic Waste" streams. Do not pour down the drain.

  • Ultimate Fate: High-temperature incineration is the required disposal method to break down the pyridazine ring.[1]

References

  • PubChem. (2025).[6][9] Compound Summary: Pyridazin-3(2H)-one (Tautomer/Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.